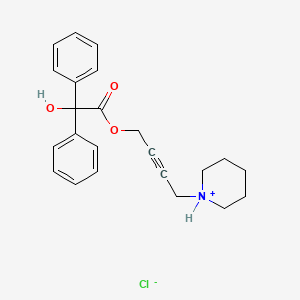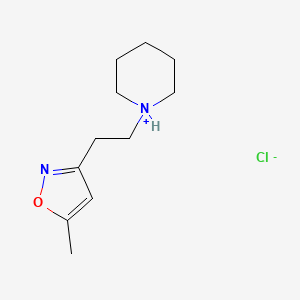
4-Piperidino-2-butynyl benzilic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidino-2-butynyl benzilic acid hydrochloride is a chemical compound with the molecular formula C23H25NO3·HCl and a molecular weight of 399.95 g/mol It is a derivative of benzilic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom
Vorbereitungsmethoden
The synthesis of 4-Piperidino-2-butynyl benzilic acid hydrochloride involves several steps. One common method includes the reaction of benzilic acid with 4-piperidino-2-butynyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-Piperidino-2-butynyl benzilic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Piperidino-2-butynyl benzilic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Wirkmechanismus
The mechanism of action of 4-Piperidino-2-butynyl benzilic acid hydrochloride involves its interaction with specific molecular targets. The piperidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
4-Piperidino-2-butynyl benzilic acid hydrochloride can be compared with other piperidine derivatives, such as:
4-Piperidino-Piperidine: This compound has similar structural features but lacks the benzilic acid moiety, which may result in different biological activities.
Benzilic Acid Derivatives: Compounds like benzilic acid itself or its esters have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the piperidine ring and benzilic acid moiety, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
95441-50-2 |
|---|---|
Molekularformel |
C23H26ClNO3 |
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
4-piperidin-1-ium-1-ylbut-2-ynyl 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H25NO3.ClH/c25-22(27-19-11-10-18-24-16-8-3-9-17-24)23(26,20-12-4-1-5-13-20)21-14-6-2-7-15-21;/h1-2,4-7,12-15,26H,3,8-9,16-19H2;1H |
InChI-Schlüssel |
XVHQNJQDLVSUPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](CC1)CC#CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tris[(tributylstannyl)oxy]borane](/img/structure/B13778315.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)
![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)

![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)





![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)


